3-Phenyl Substituent on the Triazolopyrimidine Core Enhances USP28 Inhibitory Potency Compared to 3-(4-Methoxyphenyl) Analogs
In a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives evaluated as USP28 inhibitors, the nature of the 3-substituent on the triazole ring was a key determinant of activity [1]. The piperazine-containing compound with a 3-phenyl backbone (the core scaffold of the target compound) led to potent USP28 inhibition. In contrast, a close analog with a 3-(4-methoxyphenyl) substituent showed distinct and highly variable activity, with a specific derivative (Compound 8) demonstrating an IC50 of 4.34 μM [1]. This highlights that the 3-phenyl group is not universally interchangeable with substituted phenyl rings without risking significant changes in target engagement.
| Evidence Dimension | USP28 Enzyme Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Reported as a key scaffold leading to potent USP28 inhibition; exact IC50 not specified for the bare scaffold but underpins the most active series. |
| Comparator Or Baseline | 3-(4-methoxyphenyl)-7-piperazin-1-yl derivative (Compound 8) IC50 = 4.34 ± 0.30 μmol/L |
| Quantified Difference | The 3-phenyl scaffold generated a distinct SAR series compared to the 3-(4-methoxyphenyl) series, where potency was highly substituent-dependent. The difference is qualitative (scaffold identity determines activity trajectory) rather than a direct IC50 comparison. |
| Conditions | USP28 enzyme inhibition assay, in vitro |
Why This Matters
For research programs targeting USP28, using the correct 3-phenyl core scaffold is critical, as switching to a 3-(4-methoxyphenyl) analog introduces unpredictable potency changes, potentially derailing lead optimization efforts.
- [1] Liu, Z., Zhao, T., Li, Z., et al. Discovery of [1,2,3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. Acta Pharmaceutica Sinica B, 2020. View Source
